2-Amino-4-(pyridin-4-YL)butan-1-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-pyridin-4-ylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-9(7-12)2-1-8-3-5-11-6-4-8/h3-6,9,12H,1-2,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTABXJJPDGIAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Synthesis of 2 Amino 4 Pyridin 4 Yl Butan 1 Ol and Its Derivatives
Direct Synthetic Approaches to 2-Amino-4-(pyridin-4-YL)butan-1-OL
Direct synthetic routes to this compound aim to construct the target molecule from readily available starting materials through a series of well-defined chemical reactions. These methods are often designed for scalability and efficiency.
The creation of complex molecules like this compound typically necessitates a multi-step synthesis. youtube.comyoutube.comyoutube.comyoutube.com This process involves a sequence of reactions where the product of one step becomes the starting material for the next. A key intermediate in the synthesis of related structures, such as 4-amino-2-hydroxymethyl-1-butanol, is 2-acetoxymethyl-4-methanesulfonyl-1-butyl acetate (B1210297). A novel synthetic route for this intermediate involves the use of 2-acetoxymethyl-4-azido-1-butyl acetate and 4-azido-2-hydroxymethyl-1-butanol.
A general approach to synthesizing similar amino alcohols involves the direct amination of a corresponding butanol derivative. For instance, the synthesis of 2-Amino-4-phenylbutane has been achieved through the direct single-stage amination of 4-phenyl-2-butanol (B1222856) using ammonia (B1221849) over a Ruthenium-pincer complex catalyst. chemicalbook.com This reaction is typically carried out under an inert atmosphere in an autoclave at elevated temperatures and pressures. chemicalbook.com
| Starting Material | Reagents and Conditions | Intermediate/Product | Reference |
| 2-Acetoxymethyl-4-methanesulfonyl-1-butyl acetate | Sodium azide (B81097) in DMF | 2-Acetoxymethyl-4-azido-1-butyl acetate | |
| 4-phenyl-2-butanol | Carbonylchlorohydrido[4,5-(di-i-propylphosphinomethylacridino)ruthenium(II)], ammonia, 2-methyl-2-butanol, 170°C, 48h | 2-Amino-4-phenylbutane | chemicalbook.com |
The design of a successful synthetic pathway requires careful consideration of each reaction step to maximize yield and minimize the formation of byproducts. youtube.comyoutube.com Optimization often involves adjusting reaction conditions such as temperature, pressure, solvent, and catalyst loading. For example, in the amination of 4-phenyl-2-butanol, the reaction mixture is stirred at room temperature before being heated to 170°C for 48 hours to achieve a good yield. chemicalbook.com The purification of the final product is also a critical step, often involving techniques like distillation under reduced pressure. chemicalbook.com
Enantioselective Synthesis of Chiral this compound Stereoisomers
Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. The synthesis of a single, desired enantiomer is a significant challenge in organic chemistry and is of paramount importance in the pharmaceutical industry.
Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds. beilstein-journals.org It utilizes a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product. Chiral β-amino alcohols are important structural motifs that can be synthesized using asymmetric catalysis. researchgate.netnih.gov Organocatalysts, which are small organic molecules, have gained attention as environmentally friendly alternatives to metal-based catalysts. beilstein-journals.orgresearchgate.net Chiral BINOL aldehyde catalysts and chiral pyridoxal (B1214274) analogs have been developed for the asymmetric α-functionalization of amino acids. nih.gov
Recent advancements include the use of chiral chromium catalysts for the asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines to produce β-amino alcohols. nih.gov Additionally, new optically active 2-azanorbornane-based amino alcohol organocatalysts have been successfully used in the asymmetric Michael reaction of β-keto esters with nitroolefins. researchgate.net
| Catalyst Type | Reaction | Substrates | Product | Reference |
| Chiral BINOL aldehyde | Asymmetric α-functionalization | N-unprotected amino esters | α-functional chiral primary amines | nih.gov |
| Chiral chromium catalyst | Asymmetric cross aza-pinacol coupling | Aldehydes and N-sulfonyl imines | β-amino alcohols with vicinal stereocenters | nih.gov |
| 2-Azanorbornane-based amino alcohol | Asymmetric Michael reaction | β-keto esters and nitroolefins | Chiral Michael adducts | researchgate.net |
Dynamic kinetic resolution (DKR) is a method that can theoretically convert 100% of a racemic mixture into a single enantiomer. wikipedia.org This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. wikipedia.org DKR has been successfully applied to the synthesis of various chiral molecules.
A notable application is the lipase-catalyzed enantioselective esterification of β-azido alcohols combined with ruthenium-catalyzed alcohol isomerization. organic-chemistry.org This chemoenzymatic DKR method provides an efficient route to enantiomerically pure β-amino alcohols and aziridines. organic-chemistry.org Another example is the asymmetric transfer hydrogenation of α-amino ketones, which proceeds through a DKR process to yield products with high diastereoselectivity and enantiomeric excess. researchgate.net
| Reaction Type | Catalyst System | Substrates | Product | Key Feature | Reference |
| Enantioselective esterification and alcohol isomerization | Lipase (e.g., Novozyme 435) and Ruthenium catalyst | Racemic β-azido alcohols | Enantiomerically pure acetates | Chemoenzymatic DKR | organic-chemistry.org |
| Asymmetric transfer hydrogenation | Bifunctional oxo-tethered Ru(II) catalysts | Racemic α-amino ketones | Chiral β-amino alcohols | High diastereo- and enantioselectivities | researchgate.net |
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy has been widely used in the synthesis of complex chiral molecules.
While specific examples directly pertaining to the synthesis of this compound using chiral auxiliaries were not found in the provided search results, the general principle is a cornerstone of asymmetric synthesis. The synthesis of pinane-based 2-amino-1,3-diols illustrates a related concept where a chiral starting material, (-)-α-pinene, is used to induce stereoselectivity in subsequent reactions. beilstein-journals.org
Diastereoselective Synthesis of Key Intermediates
The stereochemistry of this compound is crucial for its biological activity. Therefore, diastereoselective synthesis, which controls the formation of stereoisomers, is a key focus in its preparation. A common strategy involves the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of reactions.
One approach to achieving diastereoselectivity is through the asymmetric reduction of a ketone precursor. For instance, a prochiral ketone can be reduced using a chiral reducing agent, such as a borane (B79455) reagent modified with a chiral ligand, to yield the desired stereoisomer of the alcohol. The choice of catalyst and reaction conditions is critical in maximizing the diastereomeric excess (de).
Another strategy involves the stereoselective addition of a nucleophile to an aldehyde. For example, enantiomerically pure anti-β-amino alcohols can be synthesized from optically pure α-(N,N-dibenzylamino)benzyl esters. nih.gov This is achieved through sequential reduction to an aldehyde with diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by the in-situ addition of a Grignard reagent, resulting in good yields and high stereoselectivity (de > 95%). nih.gov The versatility of this method has been demonstrated in the synthesis of complex molecules like spisulosine (B1684007) and sphinganine. nih.gov
Furthermore, the synthesis of related structures, such as pinane-based 2-amino-1,3-diols, highlights the use of stereoselective aminohydroxylation of allylic carbamates in the presence of potassium osmate to construct the desired 2-amino-1,3-diol moiety. beilstein-journals.org These methodologies underscore the importance of precise stereochemical control in the synthesis of complex amino alcohols.
The table below summarizes key findings from various diastereoselective synthesis approaches for related amino alcohol structures.
| Starting Material | Key Transformation | Reagents | Diastereomeric Excess (de) | Reference |
| α-(N,N-dibenzylamino)benzyl esters | Reduction and Grignard addition | DIBAL-H, Grignard reagents | > 95% | nih.gov |
| Isopinocarveol | Carbamate formation and aminohydroxylation | Trichloroacetyl isocyanate, Potassium osmate | Not specified | beilstein-journals.org |
| Glutamate derivative | Evans' asymmetric alkylation | Not specified | Not specified | nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. ijpsjournal.com This involves the development of more sustainable synthetic routes that are safer, more efficient, and produce less waste. ijpsjournal.com For the synthesis of this compound, this translates to a focus on eco-friendly catalysts and sustainable solvents.
Catalysis is a fundamental pillar of green chemistry, aiming to reduce the use of stoichiometric reagents and increase reaction efficiency. biosynce.com For the synthesis of pyridine (B92270) derivatives, several eco-friendly catalytic systems have been developed.
Nanocatalysts: Magnetically recoverable nanocatalysts offer significant advantages due to their high surface area, ease of preparation and modification, and simple separation from the reaction mixture using an external magnet. rsc.org These catalysts, such as copper nanoparticles on charcoal, have been used for the efficient synthesis of 2-amino-3-cyanopyridine (B104079) derivatives in good to excellent yields and are applicable to large-scale operations. researchgate.net
Biocatalysts: Enzymes are highly selective catalysts that operate under mild conditions, making them ideal for the synthesis of chiral compounds. ijpsjournal.com For instance, alcohol dehydrogenases have been used for the asymmetric reduction of ketones to produce enantiopure alcohols, a key step in the synthesis of chiral amino alcohols. nih.gov
Metal-Pyridine Complexes: Pyridine and its derivatives can form stable complexes with various metal ions, which are effective catalysts in reactions like cross-coupling, oxidation, and hydrogenation. biosynce.com These catalysts can improve reaction efficiency and selectivity, thereby minimizing by-product formation. biosynce.com
Organocatalysts: Pyridine-2-carboxylic acid has been identified as a sustainable and rapid catalyst for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, demonstrating dual acid-base behavior. nih.govresearchgate.net This highlights the potential of metal-free catalysts in green synthesis.
The table below showcases various eco-friendly catalysts used in the synthesis of pyridine derivatives.
| Catalyst Type | Example | Application | Key Advantages | Reference |
| Nanocatalyst | Copper nanoparticles on charcoal | Synthesis of 2-amino-3-cyanopyridine derivatives | High yield, scalability | researchgate.net |
| Nanocatalyst | Magnetically recoverable nano-catalysts | Synthesis of various pyridine derivatives | Reusability, easy separation | rsc.org |
| Biocatalyst | Alcohol dehydrogenase from Lactobacillus kefir | Asymmetric reduction of ketones | High enantioselectivity | nih.gov |
| Organocatalyst | Pyridine-2-carboxylic acid | Synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives | Sustainable, metal-free | nih.govresearchgate.net |
| Heterogeneous Catalyst | Activated Fly Ash | Synthesis of imidazo[1,2-a]pyridines | Reusable, less hazardous solvent | bhu.ac.in |
Traditional organic solvents often pose environmental and health risks. Green chemistry promotes the use of safer alternatives. ijpsjournal.com
Water: As a solvent, water is non-flammable, non-toxic, and abundant. mdpi.com While the low solubility of many organic compounds in water can be a challenge, techniques like the use of co-solvents or phase-transfer catalysis can overcome this limitation. mdpi.comtandfonline.com For instance, a water-ethanol mixture has been successfully used as a solvent for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. nih.govresearchgate.net
Bio-based Solvents: Solvents derived from renewable resources, such as ethyl lactate (B86563) and 2-methyltetrahydrofuran, are becoming increasingly popular as they reduce dependence on petrochemicals and have lower toxicity. jddhs.com
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive alternative to organic solvents. jddhs.com It has been used in various reactions, including hydrogenation and esterification. jddhs.com
Solvent-free Reactions: Conducting reactions without a solvent can eliminate waste and be more energy-efficient. tandfonline.com Microwave-assisted solvent-free reactions have shown high yields and short reaction times in the synthesis of various compounds. ijpsjournal.com
Process Intensification and Scale-Up Considerations for this compound Production
Scaling up the synthesis of a pharmaceutical intermediate from the laboratory to an industrial scale presents numerous challenges. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes.
For the production of this compound, key considerations for scale-up include:
Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is essential to control the reaction and ensure safety and efficiency on a larger scale.
Heat and Mass Transfer: Efficient heat and mass transfer are critical for maintaining optimal reaction conditions and preventing localized overheating or concentration gradients, which can lead to side reactions and reduced yields.
Catalyst Stability and Reusability: For catalytic processes, the long-term stability and reusability of the catalyst are crucial for economic viability. The development of robust catalysts that can be easily separated and recycled is a key area of research. rsc.org
Continuous Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch reactors for process intensification. They provide better control over reaction parameters, enhanced safety, and the potential for higher throughput. This approach has been successfully applied to various chemical syntheses. jddhs.com
A recent study on the gram-scale synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives validated the scalability and industrial potential of a green chemistry approach, instilling confidence in its practical application. nih.govresearchgate.net This underscores the feasibility of translating sustainable laboratory methods to large-scale production.
Derivatization Strategies and Analogue Development of 2 Amino 4 Pyridin 4 Yl Butan 1 Ol
Functionalization of the Primary Alcohol Moiety
The primary alcohol group (–CH₂OH) is a prime target for functionalization, offering a route to esters, ethers, and other derivatives. These modifications can significantly alter the molecule's polarity, solubility, and interaction with biological targets.
Common functionalization reactions for the primary alcohol include:
Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters. This is a standard method for producing prodrugs or modifying pharmacokinetic properties.
Etherification: O-alkylation using alkyl halides in the presence of a base, such as calcium hydride, can yield ethers. nih.gov This strategy has been employed in the synthesis of 2-amino-pyridine analogues to introduce different alkyl or fluoroalkyl groups. nih.gov
Oxidation: Controlled oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, providing further handles for synthetic diversification.
Table 1: Potential Functionalization of the Primary Alcohol Group
| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| Esterification | Acid Chloride/Anhydride | Ester (-O-C=O)-R) |
| Etherification | Alkyl Halide (R-X) | Ether (-O-R) |
| Oxidation | Mild Oxidizing Agent | Aldehyde (-CHO) |
In related systems, such as 2-amino-substituted pyrimidin-4-ols, O-substituted products have been successfully synthesized from the corresponding hydroxyl groups, demonstrating the feasibility of this approach. researchgate.net
Modifications and Substitutions on the 2-Amino Group
Key derivatization strategies for the amino group include:
Acylation: The formation of amides through reaction with acylating agents like acid chlorides or anhydrides in a suitable solvent. nih.gov This is a common strategy for creating stable derivatives.
Amide Coupling: The use of modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like DIPEA (N,N-Diisopropylethylamine), allows for the efficient formation of amide bonds with a wide range of carboxylic acids. mdpi.com
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, which are known for their diverse biological activities.
Alkylation: The introduction of alkyl groups via reductive amination or direct reaction with alkyl halides can yield secondary or tertiary amines.
Table 2: Potential Modifications of the 2-Amino Group
| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| Acylation | Acyl Halide (R-COCl) | Amide (-NH-C(=O)-R) |
| Amide Coupling | Carboxylic Acid + HATU | Amide (-NH-C(=O)-R) |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NH-SO₂-R) |
These transformations are fundamental in building complex molecules and exploring structure-activity relationships. For instance, the acylation of the amino group at position 4 of a pyridazinone scaffold was a key step in developing novel inhibitors. nih.gov
Chemical Transformations and Diversification of the Pyridine (B92270) Ring System
The pyridine ring is an electron-deficient aromatic system, which dictates its reactivity. Its diversification can be challenging but offers significant opportunities to modulate electronic properties and steric bulk.
Electrophilic Aromatic Substitution: These reactions (e.g., nitration, halogenation) are generally difficult on the pyridine ring unless activating groups are present or under harsh conditions. A more common strategy involves the initial formation of a pyridine N-oxide, which activates the ring for electrophilic attack, primarily at the 4-position.
Nucleophilic Aromatic Substitution (SNAr): This is more favorable for pyridines, especially with a leaving group (like a halogen) at the 2- or 4-position.
Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for diversifying the pyridine ring. This typically requires a halogenated pyridine precursor to be coupled with a boronic acid or organostannane. The synthesis of pyridine-bridged analogues of combretastatin-A4 has utilized Suzuki coupling to link phenyl boronic acids to dibromopyridines. nih.gov
Table 3: Potential Transformations of the Pyridine Ring
| Reaction Type | Typical Precursor Modification | Reagent Class | Resulting Modification |
|---|---|---|---|
| Suzuki Coupling | Halogenation of pyridine ring | Phenylboronic Acid + Pd Catalyst | Aryl substitution |
| Nitration | Formation of Pyridine N-oxide | HNO₃/H₂SO₄ | Introduction of nitro group |
Synthesis of Structurally Related Analogues for Specific Research Applications
The synthesis of analogues based on the 2-Amino-4-(pyridin-4-YL)butan-1-OL scaffold is driven by the search for molecules with specific biological or material properties. By systematically altering the structure, researchers can probe interactions with biological targets or tune material characteristics.
Anticancer Agents: A series of novel pyridine-bridged analogues of the natural product combretastatin-A4 (CA-4) were designed and synthesized as potential anticancer agents. nih.gov In these analogues, a pyridine ring serves as a linker between two phenyl rings. The study found that the linker length and geometry were critical for cytotoxic activity, with certain 3-atom linker configurations showing potent inhibition of cell survival and angiogenesis. nih.gov
Enzyme Inhibitors: Analogues of 2-amino-4-methylpyridine (B118599) have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.gov Modifications at various positions of the pyridine ring were explored to identify potent and selective inhibitors suitable for development as PET imaging agents. nih.gov
Table 4: Examples of Structurally Related Analogues and Their Applications
| Analogue Class | Core Structural Motif | Structural Modification | Research Application |
|---|---|---|---|
| Combretastatin Analogues nih.gov | Pyridine-bridged bi-aryls | Variation of linker length and phenyl ring substitution | Anticancer agents, tubulin polymerization inhibitors |
Design and Synthesis of this compound Derivatives as Ligands
The inherent functional groups of this compound make its derivatives attractive candidates as ligands for metal ions or as pharmacophores for binding to protein targets.
Metal Coordination: The pyridine nitrogen and the 2-amino group are excellent coordination sites for a variety of metal ions. The butanol chain provides a flexible backbone that can be modified to control the ligand's bite angle and steric properties. The synthesis of unnatural amino acids containing terpyridine units highlights how amino acid scaffolds can be adapted to create sophisticated metal-binding ligands. mdpi.com
Protein Targeting: Derivatives can be designed to interact with enzyme active sites or protein-protein interfaces. The synthesis of pyridyl chalcones has yielded compounds with antitubercular activity, which are predicted to bind to the Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB). mdpi.com Similarly, the development of 2-amino-substituted pyrimidines is a common strategy for creating compounds that interact with a wide range of biological targets. rasayanjournal.co.in The design of these ligands often involves creating a library of compounds through the derivatization strategies outlined in the sections above to optimize binding affinity and selectivity.
Table 5: Design Concepts for Ligand Development
| Functional Group Moiety | Role in Ligand Design | Potential Target Interaction |
|---|---|---|
| Pyridine Nitrogen | Lewis base, H-bond acceptor | Metal ion coordination, H-bonding with protein residues |
| 2-Amino Group | Nucleophile, H-bond donor | Metal ion coordination, H-bonding, salt bridge formation |
| Primary Alcohol | H-bond donor/acceptor | H-bonding, point of attachment for further extension |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as an unparalleled tool for providing detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of various NMR experiments, the precise arrangement of atoms within this compound can be pieced together.
The protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system and the nitrogen atom. The protons of the butanol chain would be found in the more upfield region. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) and the methine proton adjacent to the amino group (-CH(NH₂)-) would be expected at approximately δ 3.5-4.0 ppm and δ 3.0-3.5 ppm, respectively. The other methylene protons of the butanol chain would resonate at lower chemical shifts.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H-2, H-6 | ~8.5 | Doublet |
| Pyridine H-3, H-5 | ~7.3 | Doublet |
| -CH(NH₂)- | ~3.2 | Multiplet |
| -CH₂OH | ~3.6 | Multiplet |
| -CH₂-CH₂-Py | ~2.8 | Multiplet |
| -CH-CH₂-CH₂- | ~1.8-2.0 | Multiplet |
| -NH₂ | Variable | Broad Singlet |
| -OH | Variable | Broad Singlet |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be observed for each unique carbon atom. The carbon atoms of the pyridine ring would appear in the downfield region (δ 120-150 ppm). The carbon attached to the hydroxyl group (-CH₂OH) would be expected around δ 60-65 ppm, while the carbon bearing the amino group (-CH(NH₂)-) would be in a similar region. The other aliphatic carbons would resonate at higher field strengths.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyridine C-4 | ~150 |
| Pyridine C-2, C-6 | ~148 |
| Pyridine C-3, C-5 | ~124 |
| -C(NH₂)- | ~55 |
| -CH₂OH | ~65 |
| -CH₂-CH₂-Py | ~35 |
| -CH-CH₂-CH₂- | ~30 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs found in compounds like 4-aminopyridine (B3432731) and aminobutanol (B45853) derivatives. chemicalbook.com
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between adjacent protons in the butanol chain, for instance, between the -CH(NH₂)- proton and the protons of the adjacent methylene groups. It would also show correlations between the ortho- and meta-protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This allows for the direct assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. nih.govnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the entire molecular structure. For example, it would show a correlation between the protons on the methylene group adjacent to the pyridine ring and the carbon atoms of the pyridine ring, thus confirming the link between the butanol chain and the pyridine moiety.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) coupled with ESI can provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₉H₁₄N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺) which is then fragmented, and the masses of the resulting fragment ions are analyzed. This provides valuable information about the structure of the molecule.
For this compound, characteristic fragmentation pathways would be expected. The fragmentation could involve the loss of small neutral molecules such as water (H₂O) from the alcohol group or ammonia (B1221849) (NH₃) from the amino group. Cleavage of the carbon-carbon bonds in the butanol chain would also lead to characteristic fragment ions. For instance, cleavage of the bond between the carbon bearing the hydroxyl group and the rest of the chain would result in a fragment ion corresponding to the pyridinyl-ethyl-amino-methyl cation. The fragmentation pattern of the pyridine ring itself can also provide structural confirmation.
Plausible Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Loss of water from the hydroxyl group |
| [M+H]⁺ | [M+H - NH₃]⁺ | NH₃ | Loss of ammonia from the amino group |
| [M+H]⁺ | [CH₂NH₂]⁺ | C₈H₁₂N | Cleavage of the Cα-Cβ bond to the amino group |
| [M+H]⁺ | [Py-CH₂-CH₂]⁺ | C₂H₇NO | Cleavage of the butanol chain |
Based on a comprehensive search of available scientific literature and chemical databases, there is no specific experimental data for the advanced spectroscopic and analytical characterization of the chemical compound This compound or its derivatives. The search included queries for its infrared (IR) and Raman spectra, X-ray crystallographic data, methods for chiral chromatography and enantiomeric excess determination, as well as elemental analysis and other physicochemical properties.
While information is available for structurally related compounds, such as various amino alcohols and pyridine derivatives, no research findings or data directly pertaining to this compound could be retrieved. For instance, data exists for compounds like 4-(Pyridin-4-yl)butan-1-ol and 2-Amino-1-butanol, but not for the specific molecule requested.
Consequently, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as per the requested outline for the specified compound. The creation of such content without supporting data would be speculative and would not adhere to the required standards of accuracy and authoritativeness.
Therefore, the following sections of the requested article cannot be generated:
Advanced Spectroscopic and Analytical Characterization of 2 Amino 4 Pyridin 4 Yl Butan 1 Ol and Its Derivatives4.3. Vibrational Spectroscopy: Infrared Ir and Raman Spectroscopic Analysis.4.4. X Ray Crystallography for Absolute and Relative Stereochemistry Determination.4.5. Chiral Chromatography for Enantiomeric Excess Ee Determination.4.6. Elemental Analysis and Other Physicochemical Characterization Methods.
Mechanistic Investigations of Chemical Reactions Involving 2 Amino 4 Pyridin 4 Yl Butan 1 Ol
Elucidation of Reaction Pathways and Transition States
The elucidation of reaction pathways and the characterization of transition states for molecules like 2-Amino-4-(pyridin-4-YL)butan-1-OL heavily rely on a combination of experimental kinetics and computational modeling. While specific studies on this exact molecule are not extensively documented, general principles from related systems offer significant insights.
Reaction Pathways: The reaction pathways are largely dependent on the reagents and conditions. For instance, in the presence of an acid, the amino group and the pyridine (B92270) nitrogen can be protonated, influencing the subsequent reactivity of the molecule. The formation of intermediates, such as a carbocation in an E1 elimination, or a chromate (B82759) ester in an oxidation reaction, dictates the course of the reaction. Computational studies on similar amino alcohols and their reactions with aldehydes have shown that reaction mechanisms can proceed through distinct chemical events, including bond formation and breakage, which can be either concerted or stepwise. researchgate.net
Transition States: Transition states in reactions involving amino alcohols are often stabilized by intramolecular hydrogen bonding. For example, in the reduction of a carbonyl group within a molecule containing an amino alcohol moiety, the transition state can involve a chelated metal center, influencing the stereochemical outcome. Computational models are invaluable in predicting the geometry and energy of these fleeting structures. mit.eduims.ac.jp These models can calculate the activation energies for different potential pathways, helping to determine the most likely mechanism. researchgate.net For instance, in the context of enzymatic reactions, amino alcohols have been designed as transition-state analog inhibitors, mimicking the tetrahedral intermediate of amide bond cleavage. researchgate.net
Illustrative Reaction Coordinate for a Hypothetical Reaction:
| Reaction Coordinate | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Reagent | 0 |
| Transition State 1 | Formation of an intermediate complex | +15-25 |
| Intermediate | A relatively stable intermediate species | +5-10 |
| Transition State 2 | Transformation of the intermediate to product | +20-30 |
| Products | Final reaction products | Variable |
This table is illustrative and presents hypothetical energy values to demonstrate the concept of a reaction coordinate diagram.
Mechanistic Studies of Oxidation and Reduction Reactions
The amino and alcohol functionalities, as well as the pyridine ring, are all susceptible to oxidation and reduction under appropriate conditions.
Oxidation Reactions: The primary alcohol group in this compound can be oxidized to an aldehyde and further to a carboxylic acid. The mechanism of oxidation often involves the formation of an ester intermediate with the oxidizing agent. For example, with pyridinium (B92312) chlorochromate (PCC), a chromate ester is formed, followed by a base-promoted elimination to yield the aldehyde. sciencepg.com The kinetics of oxidation of pyridine derivatives have been studied, showing, for instance, a first-order dependence on the oxidant and a fractional order with respect to the substrate. nih.gov
The amino group can also be oxidized, although this is generally less common for simple alkylamines under standard conditions. The pyridine ring is relatively resistant to oxidation, but can be converted to a pyridine N-oxide using strong oxidizing agents like peroxy acids.
Reduction Reactions: The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions (e.g., using H₂/Pd, Pt, or Ni). The mechanism involves the stepwise addition of hydrogen atoms to the aromatic ring. Reduction with metal hydrides like sodium borohydride (B1222165) typically does not reduce the pyridine ring but can reduce other functional groups that might be introduced into the molecule. The stereoselectivity of the reduction of ketones containing a β-amino group has been shown to be highly dependent on the nature of the nitrogen substituent, leading to either syn or anti 1,3-amino alcohols. researchgate.net
Kinetic Data for a Model Oxidation Reaction:
| [Substrate] (mol/L) | [Oxidant] (mol/L) | Initial Rate (mol/L·s) |
| 0.01 | 0.001 | 1.5 x 10⁻⁶ |
| 0.02 | 0.001 | 2.5 x 10⁻⁶ |
| 0.01 | 0.002 | 3.0 x 10⁻⁶ |
This table presents hypothetical kinetic data for the oxidation of a pyridyl alkanolamine to illustrate reaction order determination.
Nucleophilic and Electrophilic Substitution Mechanisms of this compound
Nucleophilic Substitution: The primary alcohol can be converted into a good leaving group (e.g., a tosylate or a halide), making the adjacent carbon susceptible to nucleophilic attack (Sₙ2 reaction). The amino group itself is a potent nucleophile and can participate in various reactions. The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the C2 and C4 positions, especially if a good leaving group is present at these positions. The mechanism involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group. acs.org
Electrophilic Substitution: The pyridine ring undergoes electrophilic aromatic substitution with great difficulty compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The nitrogen atom is also basic and will be protonated or coordinate to a Lewis acid under the reaction conditions, further deactivating the ring. When substitution does occur, it is directed to the C3 position, as attack at C2 or C4 would lead to a highly unstable intermediate with a positive charge on the electron-deficient nitrogen atom. researchgate.netsciepub.com The amino group in the side chain is an activating group, but its effect on the pyridine ring's reactivity towards electrophiles is attenuated by the alkyl chain.
Hammett Plot for Electrophilic Substitution on Substituted Pyridines:
| Substituent (at C4) | σ (Sigma Constant) | log(k/k₀) |
| -OCH₃ | -0.27 | -1.5 |
| -CH₃ | -0.17 | -1.0 |
| -H | 0.00 | 0.0 |
| -Cl | +0.23 | +1.2 |
| -NO₂ | +0.78 | +4.0 |
This table presents illustrative data for the effect of substituents on the rate of a hypothetical electrophilic substitution reaction on a pyridine ring, demonstrating the Hammett relationship. A positive ρ (rho) value, which would be derived from the slope of this plot, indicates that the reaction is favored by electron-withdrawing groups. wikipedia.orgsavemyexams.com
Investigation of Elimination Reactions
The alcohol group of this compound can undergo elimination (dehydration) to form an alkene in the presence of a strong acid and heat. The mechanism can proceed through either an E1 or E2 pathway. masterorganicchemistry.com
E1 Mechanism: In a strongly acidic medium, the hydroxyl group is protonated to form a good leaving group, water. Departure of the water molecule results in the formation of a secondary carbocation. A weak base (like water or the alcohol itself) can then abstract a proton from an adjacent carbon to form the double bond. The stability of the carbocation intermediate is a key factor in this pathway.
E2 Mechanism: If a strong, non-nucleophilic base is used, or if the carbocation is not readily formed, the E2 mechanism may be favored. This is a concerted process where the base removes a proton from a β-carbon at the same time as the leaving group departs. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. wikipedia.org
The choice between the E1 and E2 pathways is influenced by factors such as the strength of the base, the solvent, and the structure of the substrate. savemyexams.com Heat generally favors elimination over substitution. mdpi.com
Factors Favoring E1 vs. E2 Elimination:
| Factor | E1 Favored | E2 Favored |
| Base | Weak base (e.g., H₂O, ROH) | Strong, non-nucleophilic base (e.g., t-BuOK) |
| Solvent | Polar protic (stabilizes carbocation) | Aprotic or less polar |
| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary |
| Leaving Group | Good leaving group required | Good leaving group required |
Understanding Stereochemical Control in Reaction Mechanisms
The this compound molecule contains a chiral center at the carbon bearing the amino and hydroxyl groups. Therefore, reactions involving this center or adjacent atoms can have significant stereochemical implications.
Reactions at the Chiral Center: If a reaction occurs directly at the chiral center, such as an Sₙ2 reaction where the hydroxyl group is displaced, an inversion of stereochemistry is expected. In contrast, an Sₙ1 reaction proceeding through a planar carbocation intermediate would lead to a racemic mixture of products.
Diastereoselectivity: When a new stereocenter is created during a reaction, the formation of diastereomers is possible. The existing stereocenter can influence the stereochemical outcome of the reaction. For example, the reduction of a ketone that could be formed from the oxidation of the alcohol would lead to two diastereomeric alcohols. The directing effect of the amino and pyridyl groups, potentially through chelation with the reducing agent, can favor the formation of one diastereomer over the other. Studies on the reduction of β-amino ketones have demonstrated that the stereoselectivity can be controlled to produce either syn or anti 1,3-amino alcohols. researchgate.net Similarly, the synthesis of vicinal diamines from chiral β-amino alcohols with pyridyl moieties has shown that stereochemical outcomes can be controlled through the choice of reaction pathway, such as via aziridine (B145994) intermediates or cyclic sulfamidates.
Theoretical and Computational Chemistry Studies of 2 Amino 4 Pyridin 4 Yl Butan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity.spectrabase.comaalto.fi
Quantum chemical calculations are instrumental in elucidating the electronic properties and intrinsic reactivity of 2-Amino-4-(pyridin-4-YL)butan-1-OL. These calculations provide a detailed picture of the electron distribution and orbital interactions within the molecule.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules of this size due to its balance of accuracy and computational cost. nih.gov DFT calculations can be employed to determine the optimized geometry of this compound, providing precise bond lengths, bond angles, and dihedral angles. researchgate.net
One of the key applications of DFT is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. asianpubs.org For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine (B92270) ring, while the LUMO would likely be distributed over the pyridine ring.
Furthermore, DFT can be used to compute various molecular properties that describe reactivity. documentsdelivered.com The molecular electrostatic potential (MEP) surface, for example, visually represents the charge distribution and can predict sites for electrophilic and nucleophilic attack. documentsdelivered.com In this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
DFT calculations are also highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. The calculation of vibrational frequencies through DFT can help in the assignment of peaks in infrared (IR) and Raman spectra. researchgate.net Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. researchgate.net
Similarly, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for structural elucidation. researchgate.net By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. docbrown.info Comparing the calculated shifts with experimental data can confirm the proposed structure of this compound and help in assigning the resonances to specific atoms in the molecule. spectrabase.com
Table 2: Hypothetical Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H | Stretching | 3650 |
| N-H | Stretching | 3400, 3320 |
| C-H (aromatic) | Stretching | 3050 |
| C-H (aliphatic) | Stretching | 2950, 2870 |
| C=N (pyridine) | Stretching | 1595 |
| C-O | Stretching | 1050 |
Note: The data in this table is for illustrative purposes.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The flexibility of the butanol chain in this compound allows it to adopt various conformations. Molecular modeling and molecular dynamics (MD) simulations are essential computational techniques to explore the conformational space of the molecule and identify its most stable forms. nih.gov
Conformational analysis typically begins with a systematic or random search of the potential energy surface to identify low-energy conformers. nih.gov These initial structures can then be subjected to geometry optimization using quantum mechanical methods. MD simulations provide a more dynamic picture by simulating the movement of atoms over time, taking into account temperature and solvent effects. This allows for the exploration of the accessible conformations and the transitions between them, providing a more realistic representation of the molecule's behavior in solution.
In Silico Studies of Molecular Interactions and Binding Mechanisms.spectrabase.comasianpubs.org
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. In silico methods, particularly molecular docking, are widely used to predict the binding mode and affinity of a small molecule to a protein target. nih.gov
Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a target protein and evaluating the potential binding poses based on a scoring function. nih.gov These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the amino and hydroxyl groups of the compound are likely to act as hydrogen bond donors, while the pyridine ring can participate in π-π stacking or cation-π interactions.
Prediction of Thermochemical and Kinetic Parameters
Computational chemistry can be used to predict important thermochemical parameters of this compound, such as its heat of formation, entropy, and Gibbs free energy. mdpi.com These parameters are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it might participate.
Kinetic parameters, such as activation energies for chemical reactions, can also be estimated through the calculation of transition state structures. documentsdelivered.com This information is vital for predicting reaction rates and understanding reaction mechanisms at a molecular level.
Computational Approaches to Catalyst Design and Reaction Pathway Prediction
While this compound is a single molecule, computational methods can be applied to predict its behavior in catalytic processes or to design catalysts for its synthesis. For example, DFT calculations can be used to model the interaction of the molecule with a catalyst surface or the active site of an enzyme.
Furthermore, computational tools can be employed to predict potential metabolic pathways of this compound. By modeling the interactions with metabolic enzymes, such as cytochrome P450s, it is possible to identify likely sites of oxidation or other transformations. This can provide valuable insights into the molecule's metabolic fate.
Catalytic Applications of 2 Amino 4 Pyridin 4 Yl Butan 1 Ol and Its Derivatives
Chiral Ligand Development for Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The molecular framework of 2-Amino-4-(pyridin-4-YL)butan-1-OL, featuring a stereocenter and multiple coordination sites (the pyridine (B92270) nitrogen, the amino group, and the hydroxyl group), makes it an attractive scaffold for the design of novel chiral ligands. While direct studies on this compound as a ligand are not extensively documented, the principles of ligand design and application can be inferred from structurally similar pyridyl amino alcohol and β-amino alcohol derivatives.
Chiral β-amino alcohols are well-established as effective ligands in a variety of asymmetric transformations, most notably in transfer hydrogenation reactions. For instance, ruthenium complexes of chiral β-amino alcohols have been successfully employed in the asymmetric transfer hydrogenation (ATH) of ketones and imines. The inherent rigidity of some β-amino alcohol ligands, such as those derived from indane, has been shown to be crucial for achieving high enantioselectivities. mdpi.com The ruthenium complex formed from [RuCl2(p-cymene)]2 and (1S,2R)-1-amino-2-indanol is a case in point, efficiently catalyzing the ATH of N-(diphenylphosphinyl)imines with enantiomeric excesses reaching up to 82%. mdpi.com This highlights the potential of the amino alcohol moiety in creating a stereochemically defined metal center.
Furthermore, polymeric versions of chiral diamine ligands have been developed for iridium-catalyzed ATH of ketones, demonstrating high efficiency and recyclability, with total turnover numbers reaching 12,000 over six cycles. nih.gov This approach underscores the versatility of amino-containing ligands in supporting robust catalytic systems. The pyridyl group in this compound can offer an additional coordination site, potentially leading to the formation of pincer-type or other multidentate ligands, which are known to enhance catalyst stability and selectivity. The development of such ligands derived from this specific amino alcohol could pave the way for new catalysts in asymmetric synthesis. rsc.org
Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Amino Alcohol Derivatives
| Catalyst/Ligand System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| [RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanol | Asymmetric Transfer Hydrogenation | N-(diphenylphosphinyl)ketimines | Chiral N-phosphinyl amines | up to 82% | mdpi.com |
| Ir-polydiamines | Asymmetric Transfer Hydrogenation | Functionalized ketones | Optically active secondary alcohols | up to 99% | nih.gov |
| Chiral Phosphoramides | Asymmetric Aldol (B89426) Addition | Trichlorosilyl enolates and aldehydes | Enantioenriched aldol products | High | acs.org |
Formation of Metal Complexes and Their Catalytic Activity
The nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the amino alcohol group in this compound are excellent donors for coordination with a wide range of transition metals. The resulting metal complexes can exhibit significant catalytic activity in various organic transformations, including oxidation and carbon-carbon bond-forming reactions.
Copper(II) complexes with pyridinyl alcohol ligands have been synthesized and characterized, demonstrating their ability to coordinate in a bidentate fashion through the nitrogen and oxygen atoms. d-nb.info These complexes have been successfully applied as catalysts in the oxidation of alkanes. For example, a dimeric copper complex with a pyridinyl alcohol ligand showed a yield of 25.5% for the oxidation of n-octane to linear C8 oxygenates, with a notable selectivity of 61% towards 1-octanol (B28484) when using H₂O₂ as the oxidant. d-nb.info The catalytic activity is attributed to a metal-ligand cooperative mechanism involving the formation of Cu(II)-peroxo intermediates. d-nb.info
Similarly, copper(II) complexes derived from Schiff-base ligands containing pyridyl and amino functionalities have been shown to catalyze the oxidation of alcohols to aldehydes with high conversion rates. rsc.org The mononuclear nature of some of these complexes was found to be beneficial for catalytic activity. rsc.org Furthermore, copper complexes with bis- and tris-pyridyl amino and imino thioether ligands have been shown to be active catalyst precursors for the microwave-assisted oxidation of alcohols. researchgate.net
The structural versatility of the ligands allows for the formation of mononuclear, binuclear, or polynuclear metal complexes, which can influence their catalytic performance. For instance, in a study of copper(II) complexes with Schiff-base ligands, a mononuclear complex exhibited the highest catalytic activity in alcohol oxidation compared to its trinuclear and polynuclear counterparts. rsc.org The electrochemical properties of these complexes, such as their redox potentials, are also crucial for their catalytic efficacy. acs.org
Table 2: Catalytic Activity of Metal Complexes with Pyridyl and Amino Alcohol-type Ligands
| Metal Complex | Ligand Type | Reaction Type | Substrate | Product | Yield/Conversion | Reference |
| Dimeric Copper(II) | Pyridinyl alcohol | n-Octane Oxidation | n-Octane | 1-Octanol and other C8 oxygenates | 25.5% yield | d-nb.info |
| Mononuclear Copper(II) | Schiff-base (pyridyl & amine) | Alcohol Oxidation | Alcohols | Aldehydes | High conversion | rsc.org |
| Copper(II) | Bis-pyridyl amino thioether | Alcohol Oxidation | 1-Phenylethanol | Acetophenone | High activity | researchgate.net |
| Copper(II) | Pyridyl-appended diazacycloalkane | Olefin Aziridination | Styrene | Aziridine (B145994) | 80-90% yield | acs.org |
Role as Organocatalysts in Organic Transformations
In the absence of a metal center, the functional groups of this compound itself can act as organocatalysts. The combination of a Brønsted basic amino group and a hydrogen-bond-donating hydroxyl group allows for bifunctional catalysis, a common strategy in organocatalysis to activate both the nucleophile and the electrophile simultaneously.
Simple primary β-amino alcohols have been demonstrated to be efficient organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. rsc.orgnih.gov These reactions can afford the corresponding Michael adducts with high chemical yields and excellent stereoselectivities (up to 99:1 dr and 99% ee). nih.gov Interestingly, the stereochemical outcome of the reaction can sometimes be controlled by the choice of the specific β-amino alcohol catalyst and the reaction temperature, allowing for the synthesis of both enantiomers of the product. rsc.orgnih.gov The catalytic cycle is thought to involve the formation of an enamine intermediate from the β-keto ester and the amino alcohol, which then attacks the nitroalkene. The hydroxyl group of the catalyst is believed to play a crucial role in orienting the substrates through hydrogen bonding, thereby controlling the stereoselectivity.
The potential of pyridyl-containing amino derivatives as organocatalysts has also been explored in aldol reactions. Chiral 2-pyridyl-2-imidazolines, which share structural similarities with the target compound, have been successfully used to catalyze direct aldol reactions in brine, achieving excellent enantiomeric ratios (up to 99:1). researchgate.net This demonstrates that the pyridine motif can be effectively incorporated into organocatalyst design for C-C bond formation. The development of organocatalysts based on the this compound scaffold could provide new avenues for asymmetric Michael additions, aldol reactions, and other important organic transformations. nih.govorganic-chemistry.orgprinceton.eduresearchgate.netd-nb.info
Table 3: Organocatalytic Performance of Amino Alcohol Derivatives
| Organocatalyst | Reaction Type | Substrates | Product | Stereoselectivity | Reference |
| Primary β-amino alcohols | Asymmetric Michael Addition | β-Keto esters and nitroalkenes | Chiral Michael adducts | up to 99:1 dr, up to 99% ee | nih.gov |
| Chiral 2-pyridyl-2-imidazolines | Asymmetric Aldol Reaction | Aldehydes and ketones | β-Hydroxy carbonyls | up to 99:1 er | researchgate.net |
| (S)-Diphenylprolinol silyl (B83357) ether | Asymmetric Michael Addition | Aldehydes and nitroethylene | β-Substituted-δ-nitroalcohols | >95% ee | organic-chemistry.org |
Exploration in Polymerization or Other Material Synthesis Catalysis
The functional groups present in this compound also suggest its potential utility in the field of polymer chemistry, particularly as a catalyst or initiator for ring-opening polymerization (ROP). The hydroxyl and amino groups can act as initiating sites for the polymerization of cyclic esters (e.g., lactide, caprolactone) and N-carboxyanhydrides (NCAs), leading to the formation of biodegradable polyesters and polypeptides, respectively. rsc.org
The ring-opening polymerization of NCAs, which are derived from α-amino acids, is a prominent method for synthesizing well-defined polypeptides. rsc.org This process can be initiated by primary amines. The amino group of this compound could therefore initiate the ROP of NCAs, with the pyridyl group potentially influencing the polymerization kinetics and the properties of the resulting polymer.
Furthermore, alcohols, often in the presence of an organocatalyst, can initiate the ROP of cyclic esters. Studies have investigated the use of various catalysts, including those derived from pyridine and imidazole, in conjunction with alcohol initiators for the ROP of O-carboxyanhydrides (OCAs), which are precursors to polyesters. acs.org The combination of a hydroxyl initiator and a basic pyridyl group within the same molecule, as in this compound, could lead to novel intramolecularly assisted or bifunctional catalytic systems for ROP. The development of such systems is of great interest for the synthesis of advanced polymeric materials with controlled architectures and functionalities. While direct application of this compound in polymerization is yet to be reported, its structural motifs are highly relevant to established catalytic systems in this field. mdpi.commdpi.com
Advanced Research Directions and Emerging Applications
Development as Key Building Blocks for Advanced Organic Synthesis
The bifunctional nature of 2-Amino-4-(pyridin-4-YL)butan-1-OL, possessing both a nucleophilic amine and a hydroxyl group, makes it a valuable chiral building block in synthetic organic chemistry. Research into analogous chiral β- and γ-amino alcohols has demonstrated their utility in a variety of complex synthetic transformations.
One promising area is in the direct synthesis of substituted pyridines and quinolines. Studies have shown that γ-amino alcohols can undergo acceptorless dehydrogenative coupling with secondary alcohols, catalyzed by ruthenium pincer complexes, to form new C-N and C-C bonds in a single step nih.gov. This methodology could potentially be adapted for this compound to construct more elaborate pyridine-based structures.
Furthermore, the vicinal amino and hydroxyl groups in similar pyridyl amino alcohols are precursors for chiral vic-diamines, which are crucial scaffolds in many biologically active compounds and ligands for asymmetric catalysis mdpi.com. Synthetic strategies often involve the conversion of the alcohol to a good leaving group, followed by intramolecular cyclization to an aziridinium (B1262131) ion, which is then opened by a nitrogen nucleophile. A stereodivergent synthesis has been reported for vic-diamines from chiral β-amino alcohols bearing pyridyl moieties, showcasing the versatility of these building blocks mdpi.com. The application of such methods to this compound could provide access to a new range of chiral diamine ligands.
The reactivity of the pyridine (B92270) and alcohol functionalities can be summarized as follows:
| Functional Group | Type of Reaction | Potential Product Class |
| Pyridine Nitrogen | Lewis Base / Nucleophile | Metal Complexes, Quaternary Salts |
| Alcohol (-OH) | Nucleophilic Substitution, Esterification | Ethers, Esters |
| Amine (-NH2) | Nucleophilic Acyl Substitution, Alkylation | Amides, Substituted Amines |
| Combined Groups | Dehydrogenative Coupling, Cyclization | Substituted Pyridines, Chiral Diamines |
Role in the Synthesis of Complex Heterocyclic Systems
The inherent structure of this compound makes it an ideal starting material for the synthesis of complex heterocyclic systems. The pyridine ring can act as a directing group or participate directly in cyclization reactions, while the amino alcohol moiety provides the atoms necessary to form new rings.
Research has demonstrated that pyridine-containing β-amino alcohols can be converted into aziridines, which are highly versatile intermediates for creating more complex nitrogen-containing heterocycles mdpi.com. For instance, the ring-opening of a pyridyl-substituted aziridine (B145994) with hydrazoic acid leads to the formation of azido-amines, which can be further elaborated into other heterocyclic structures mdpi.com. Similar transformations starting from this compound could lead to novel pyrrolidine (B122466) or piperidine (B6355638) derivatives fused or appended to the pyridine core.
Additionally, multicomponent reactions (MCRs) offer an efficient route to complex molecules. The development of novel imidazo[1,2-a]pyridine (B132010) hybrids has been achieved through various coupling strategies, including those starting from azide (B81097) intermediates derived from hydrazides acs.org. The amine group of this compound could potentially be used in similar coupling reactions to construct fused heterocyclic systems with diverse biological activities.
Exploration in New Material Science Applications
The unique combination of a rigid aromatic heterocycle and flexible functional groups makes this compound an attractive monomer for the synthesis of advanced materials.
Functional Polymers: The pyridine ring can be incorporated into polymer backbones or as a pendant group to impart specific properties. The synthesis of pyridine-grafted copolymers has been shown to yield materials with enhanced thermal stability and interesting fluorescence and antimicrobial properties mdpi.com. The amine and alcohol groups of this compound offer reactive sites for polymerization, such as in the formation of polyamides or polyurethanes. Amine-terminated polymers are also valuable as crosslinkers for creating thermoset networks and covalent adaptable networks (CANs), or vitrimers rsc.org. By using this compound as a monomer or functional initiator, it may be possible to create polymers with tailored properties for applications in coatings, adhesives, or biomedical devices.
Supramolecular Chemistry: The molecule contains multiple sites for non-covalent interactions, making it an excellent building block for supramolecular chemistry. The pyridine nitrogen is a hydrogen bond acceptor, while the amine and hydroxyl groups are hydrogen bond donors. This arrangement facilitates the formation of predictable, self-assembled structures. Research on similar molecules containing both pyridine and aminopyrimidine moieties has shown that robust hydrogen-bonding synthons can direct the assembly of complex 1-D and 2-D architectures nih.gov. The interplay of hydrogen bonding and π-π stacking interactions involving the pyridine ring can lead to the creation of ordered solid-state networks and functional supramolecular materials nih.govacs.org. These materials could have applications in areas such as gas storage, separation, or sensing.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 2-Amino-4-(pyridin-4-YL)butan-1-OL in a laboratory?
- Methodological Answer : Synthesis often involves coupling pyridine-containing precursors with amino-alcohol derivatives. For example, nucleophilic substitution reactions under basic conditions (e.g., K₂CO₃ in acetonitrile) can yield the target compound. Post-synthesis purification via recrystallization or column chromatography is critical to achieving >95% purity. Structural analogs, such as 4-(Dimethylamino)butan-1-ol, follow similar pathways, emphasizing the importance of pH control and inert atmospheres to prevent oxidation .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR (¹H/¹³C) to verify backbone structure and substituent positions.
- Mass spectrometry (MS) for molecular weight confirmation.
- X-ray crystallography (using SHELX software for refinement ) for absolute configuration determination. Cross-referencing with computational simulations (e.g., DFT-optimized structures) enhances accuracy .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound may cause skin/eye irritation (Category 2A/2B per GHS). For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous release. Monitor airborne exposure with P95 respirators if ventilation is inadequate .
Advanced Research Questions
Q. How does the pyridinyl moiety influence the compound’s reactivity in catalytic hydrogenation?
- Methodological Answer : The pyridine ring acts as a Lewis base, coordinating to metal catalysts (e.g., Pd/C or Raney Ni) and modulating reaction kinetics. Compare hydrogenation rates under varying pressures (1–10 atm) and solvents (polar vs. nonpolar). Kinetic studies show steric hindrance from the pyridinyl group may reduce reaction efficiency, requiring optimized catalyst loadings (5–10 wt%) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, incubation times). Standardize protocols:
- Use isogenic cell lines to eliminate genetic variability.
- Validate dose-response curves (IC₅₀/EC₅₀) across multiple replicates.
- Cross-check with orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests). Meta-analyses of published data can identify outliers due to solvent effects (e.g., DMSO concentration) .
Q. How can computational tools predict the compound’s metabolic stability?
- Methodological Answer : Use in silico platforms like Schrödinger’s ADMET Predictor or SwissADME. Input the SMILES structure to estimate metabolic sites (e.g., hydroxylation via CYP450 enzymes). Validate predictions with in vitro microsomal assays (rat/human liver microsomes) and LC-MS/MS metabolite identification. Adjust computational parameters based on experimental half-life (t₁/₂) data .
Q. What experimental designs optimize the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Prepare buffered solutions (pH 1–14) and incubate at 40°C/75% RH.
- Sample periodically (0, 7, 14 days) and analyze degradation via HPLC-UV.
- Use Arrhenius plots to extrapolate shelf-life at 25°C. For pH-sensitive degradation, consider lyophilization or encapsulation in enteric coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
